molecular formula C6H14N2O B1220834 N,N-Diethyl-N'-methylurea CAS No. 39499-81-5

N,N-Diethyl-N'-methylurea

Katalognummer: B1220834
CAS-Nummer: 39499-81-5
Molekulargewicht: 130.19 g/mol
InChI-Schlüssel: CSAUXMDYLYBUNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-N'-methylurea is a substituted urea derivative with the molecular formula C₆H₁₄N₂O. Structurally, it consists of a urea backbone ((NH₂)₂CO) with two ethyl groups attached to one nitrogen atom (N,N-diethyl) and a methyl group on the adjacent nitrogen (N'-methyl). This compound is part of a broader class of alkyl- and aryl-substituted ureas, which are studied for their diverse applications in pharmaceuticals, agrochemicals, and industrial stabilizers.

Eigenschaften

CAS-Nummer

39499-81-5

Molekularformel

C6H14N2O

Molekulargewicht

130.19 g/mol

IUPAC-Name

1,1-diethyl-3-methylurea

InChI

InChI=1S/C6H14N2O/c1-4-8(5-2)6(9)7-3/h4-5H2,1-3H3,(H,7,9)

InChI-Schlüssel

CSAUXMDYLYBUNJ-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)NC

Kanonische SMILES

CCN(CC)C(=O)NC

Andere CAS-Nummern

39499-81-5

Synonyme

diethylmethylurea
N,N-diethyl-N'-methylurea

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Drug Development

N,N-Diethyl-N'-methylurea serves as an important structural motif in drug discovery. Its derivatives have been studied for their potential as therapeutic agents. For instance, urea derivatives have shown promise as inhibitors in various biological pathways, including MAP kinase pathways, which are crucial in inflammatory diseases .

Case Study: MAP Kinase Inhibitors

  • Compound: Urea derivative 27
  • Application: Potent inhibitor in clinical trials for inflammatory diseases.
  • Mechanism: Modulation of kinase activity through structural alterations involving this compound.

1.2 Hydrogen Bonding Modulation

The ability to modulate hydrogen bonding through the introduction of various substituents on the urea nitrogen has been explored extensively. This property allows for enhanced solubility and permeability of drug candidates .

CompoundModificationEffect
DIPPUDi(2,6-diisopropylphenyl)Soluble in carbon tetrachloride
N,N-Dimethylated UreasVarious alkyl groupsFormation of supramolecular polymers

Agricultural Applications

2.1 Surfactants and Insecticides

This compound is a precursor for producing unsymmetrical dimethylhydrazine (UDMH), which is used in formulating surfactants and insecticides . The versatility of UDMH allows it to be utilized in various agricultural chemicals.

Case Study: UDMH Production

  • Process: Reaction of urea with dimethylamine.
  • Outcome: Production of UDMH, which serves as a key ingredient in agricultural formulations.

Chemical Intermediate

This compound also acts as a chemical intermediate in synthesizing other compounds. Its role in the production of UDMH highlights its significance in industrial applications.

3.1 Liquid Propellants

UDMH, derived from this compound, is primarily used as a liquid propellant in rocket fuel formulations due to its high energy content and stability .

Summary of Findings

This compound exhibits a broad range of applications across different fields:

  • Medicinal Chemistry: Development of drug candidates targeting key biological pathways.
  • Agriculture: Utilization in surfactants and insecticides through its derivatives.
  • Chemical Industry: Serving as a vital intermediate for producing high-energy propellants.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their molecular characteristics, and applications based on evidence:

Compound Name Molecular Formula Substituents Molecular Weight CAS Number Key Applications/Findings References
N,N-Dimethyl-N-phenylurea C₉H₁₂N₂O N,N-dimethyl, N'-phenyl 164.21 1219802-06-8 Stabilizer, dye intermediate
1-Methyl-3,3-diphenylurea (Akardite II) C₁₄H₁₄N₂O N,N-diphenyl, N'-methyl 226.27 13114-72-2 Stabilizer in propellants, plastics
N,N'-Diethyl-N,N'-diphenylurea (Centralite I) C₁₇H₂₀N₂O N,N'-diethyl, N,N'-diphenyl 276.36 85-98-3 Stabilizer in explosives, propellants
N'-Cyclohexyl-N,N-diethylurea C₁₁H₂₂N₂O N,N-diethyl, N'-cyclohexyl 198.30 Not provided Intermediate in organic synthesis
N-Propyloxy-N'-methylurea C₅H₁₁N₂O₂ N-propyloxy, N'-methyl 131.15 Not provided Reacts with glyoxals to form imidazolidinones (pharmaceutical intermediates)

Key Differences and Functional Insights

Substituent Effects on Reactivity and Stability
  • Alkyl vs. Aryl Substituents: Compounds with aryl groups (e.g., N,N-Dimethyl-N-phenylurea) exhibit enhanced thermal stability due to aromatic ring resonance, making them suitable as stabilizers in explosives and plastics .

Vorbereitungsmethoden

Table 1: Summary of Synthesis Methods

MethodReactantsConditionsYieldPuritySource
Thiocarbamate AminolysisDiethyl thiocarbamate, MeNH₂50–55°C, H₂O95–100%>97%
Alkylation of UreaUrea, (C₂H₅)₂SO₄, CH₃ITHF, 8–12 hr70–80%90%
Phosgene Route(C₂H₅)₂NH, COCl₂, MeNH₂DCM, 0°C65–75%85%
Continuous FlowDiethylamine, MeNCO25°C, 2-MeTHF80–85%>95%

Optimization Recommendations :

  • Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate urea formation in alkylation methods.

  • Solvent Selection : 2-MeTHF improves phase separation in flow systems.

  • Green Chemistry : Thiocarbamate routes avoid halogenated solvents, aligning with sustainable practices .

Q & A

Q. What synthetic routes are recommended for N,N-Diethyl-N'-methylurea, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of this compound can be achieved via nucleophilic substitution or urea-forming reactions. A common approach involves reacting diethylamine with methyl isocyanate under anhydrous conditions in a polar aprotic solvent (e.g., tetrahydrofuran) at 0–5°C to minimize side reactions . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1:1.2 amine-to-isocyanate) to improve yield. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity. Validate purity using melting point analysis and NMR spectroscopy .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, the methyl group on the urea nitrogen should resonate at δ 2.8–3.1 ppm in 1H^1H-NMR, while ethyl groups appear as triplets near δ 1.2–1.4 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity. Compare retention times against known standards, as demonstrated for similar urea derivatives .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS can verify molecular weight (e.g., expected [M+H]+^+ peak at m/z 145.2) and detect impurities .

Q. What in vitro assays are suitable for preliminary evaluation of the biological activity of this compound?

  • Methodological Answer :
  • Antimicrobial Screening : Use broth microdilution assays (e.g., against E. coli or C. albicans) with concentrations ranging from 1–100 μg/mL. Include positive controls like ampicillin and fluconazole .
  • Enzyme Inhibition : Test inhibitory effects on urease or acetylcholinesterase using spectrophotometric methods. For example, monitor urease activity via ammonia release (Berthelot method) at 625 nm .
  • Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK-293) to establish IC50_{50} values, ensuring at least three biological replicates .

Advanced Research Questions

Q. How can researchers investigate the molecular interaction mechanisms of this compound with target enzymes or receptors?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and stoichiometry by titrating the compound into a solution of the target protein (e.g., urease). Analyze enthalpy changes using MicroCal PEAQ-ITC software .
  • X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., urease) to resolve binding modes. Compare electron density maps with unliganded structures to identify conformational changes .
  • Molecular Dynamics (MD) Simulations : Use tools like GROMACS to model interactions over 100-ns trajectories. Focus on hydrogen bonding between urea carbonyl and active-site residues (e.g., His-α137 in urease) .

Q. What strategies are effective in resolving contradictory data regarding the physicochemical properties of this compound across different studies?

  • Methodological Answer :
  • Standardized Solubility Protocols : Re-evaluate solubility in buffered solutions (pH 4–9) using shake-flask methods with HPLC quantification. Discrepancies often arise from pH-dependent solubility .
  • Thermogravimetric Analysis (TGA) : Measure thermal stability under inert gas (N2_2) to clarify decomposition points. Contradictory melting points may stem from polymorphic forms or impurities .
  • Interlaboratory Validation : Collaborate with independent labs to replicate experiments under identical conditions (e.g., solvent grade, temperature control) .

Q. What computational approaches are recommended for predicting the pharmacokinetic and toxicological profiles of this compound?

  • Methodological Answer :
  • ADMET Prediction : Use QSAR models in software like SwissADME or ADMETLab 2.0 to estimate bioavailability, blood-brain barrier penetration, and hepatotoxicity. Input SMILES strings (e.g., CCN(CC)C(=O)NC) to generate predictions .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps (e.g., using Gaussian 16) to identify reactive sites for metabolic oxidation. Compare with known toxicophores (e.g., nitro groups) .
  • CYP450 Inhibition Assays : Perform in silico docking (AutoDock Vina) against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interaction risks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.